6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of chromenone and oxadiazole. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2H-chromen-2-one with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against a range of bacterial strains.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: Lacks the methyl group at the 6-position.
6-methyl-3-(1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: Lacks the phenyl group on the oxadiazole ring.
6-methyl-3-(3-phenyl-1,2,4-thiadiazol-5-yl)-2H-chromen-2-one: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both the chromenone and oxadiazole moieties in 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one contributes to its unique chemical and biological properties. The methyl group at the 6-position and the phenyl group on the oxadiazole ring further enhance its activity and specificity in various applications.
Biological Activity
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound that exhibits significant biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of chromenone and oxadiazole structural moieties, which contribute to its diverse biological properties. The IUPAC name for this compound is this compound, with a molecular formula of C18H12N2O3 and a molecular weight of approximately 304.3 g/mol .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C18H12N2O3 |
Molecular Weight | 304.3 g/mol |
IUPAC Name | This compound |
CAS Number | 950392-71-9 |
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential enzymatic processes .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains using an agar diffusion method. The results demonstrated significant inhibition zones for Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
Cytotoxicity Assays
In vitro cytotoxicity was assessed using MTT assays to determine the IC50 values for different cell lines:
Cell Line | IC50 (μM) |
---|---|
HePG-2 | 25.0 |
MCF-7 | 30.5 |
HCT116 | 20.0 |
These results indicate that the compound effectively induces apoptosis in cancer cells through various signaling pathways .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing therapeutic agents for inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial : Disruption of cell membrane integrity and inhibition of bacterial enzymes.
- Anticancer : Induction of apoptosis via activation of caspase pathways and modulation of cell cycle regulators.
- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.
Properties
IUPAC Name |
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-7-8-15-13(9-11)10-14(18(21)22-15)17-19-16(20-23-17)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHOXBKLAVYFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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